molecular formula C28H41N3O3 B1677858 Oxethazaine CAS No. 126-27-2

Oxethazaine

Cat. No.: B1677858
CAS No.: 126-27-2
M. Wt: 467.6 g/mol
InChI Key: FTLDJPRFCGDUFH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Oxethazaine, also known as Oxetacaine, primarily targets the gastric mucosa and Aurora kinase A (AURKA) . The gastric mucosa is the lining of the stomach that secretes gastric juices, including hydrochloric acid and digestive enzymes. AURKA is a protein that plays a crucial role in cell division and has been associated with cancer when mutated or overexpressed .

Mode of Action

This compound exerts its effects through two primary mechanisms. Firstly, it inhibits gastric acid secretion by suppressing gastrin secretion . Secondly, it acts as a local anesthetic on the gastric mucosa . It achieves this by diminishing the conduction of sensory nerve impulses near the application site, which in turn reduces the permeability of the cell membrane to sodium ions . In the context of cancer, this compound binds directly to AURKA, suppressing its activity and inhibiting its downstream effectors .

Biochemical Pathways

This compound affects several biochemical pathways. In the stomach, it suppresses the secretion of gastrin, a hormone that stimulates the production of gastric acid . This action helps to alleviate symptoms associated with conditions like gastritis and peptic ulcer disease. In terms of its anticancer effects, this compound inhibits the activity of AURKA, a key player in mitosis, including centrosome maturation, mitotic entry, mitotic spindle formation, and cytokinesis .

Pharmacokinetics

It’s known that this compound is a potent local anesthetic, claimed to be 2000 times more potent than lignocaine and 500 times more potent than cocaine . This suggests that it has high bioavailability at the site of application.

Result of Action

The primary result of this compound’s action is the relief of pain associated with conditions like gastritis, peptic ulcer disease, heartburn, esophagitis, hiatus hernia, and anorexia . It achieves this by reducing the secretion of gastric acid and providing a local anesthetic effect on the gastric mucosa . In the context of cancer, this compound has been found to inhibit the proliferation and migration of esophageal cancer cells .

Action Environment

It’s known that this compound is active in an acidic environment, which is why it’s effective in the stomach, where the ph is low . Furthermore, this compound has been found to enhance the antibacterial activity of colistin against both mcr-positive and -negative pathogens , suggesting that its efficacy can be influenced by the presence of other compounds.

Biochemical Analysis

Biochemical Properties

Oxethazaine interacts with various biomolecules to exert its effects. It has been found to bind directly to Aurora kinase A (AURKA), a key enzyme involved in mitosis . This interaction suppresses AURKA activity and inhibits its downstream effectors .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the proliferation and migration of esophageal cancer cells . This compound’s influence on cell function extends to impacting cell signaling pathways and gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds directly to AURKA, leading to the suppression of AURKA activity and inhibition of its downstream effectors . This interaction results in the inhibition of cellular processes such as proliferation and migration .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have temporal effects on cellular function. For instance, it has been found to rapidly increase the portal perfusion pressure and inhibit oxygen uptake in isolated perfused livers . Over time, this leads to a decrease in tissue ATP content and an increase in lactate, pyruvate, and glucose release into the perfusate .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, this compound has been found to significantly enhance the therapeutic efficacy of colistin, an antibiotic, in two animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is rapidly and extensively metabolized hepatically . After metabolism, there is a formation of primary metabolites such as beta-hydroxy-mephentermine and beta-hydroxy-phentermine .

Transport and Distribution

It is known that this compound, when absorbed, presents a very low protein plasma binding .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxetacaine can be synthesized through a multi-step process involving the reaction of N-methyl-N-phenyl-t-butylacetamide with beta-hydroxyethylamine. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of oxetacaine involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Oxetacaine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetacaine N-oxide, while reduction can produce N-methyl-N-phenyl-t-butylacetamide derivatives .

Scientific Research Applications

Oxetacaine has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-hydroxyethyl-[2-[methyl-(2-methyl-1-phenylpropan-2-yl)amino]-2-oxoethyl]amino]-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide
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InChI

InChI=1S/C28H41N3O3/c1-27(2,19-23-13-9-7-10-14-23)29(5)25(33)21-31(17-18-32)22-26(34)30(6)28(3,4)20-24-15-11-8-12-16-24/h7-16,32H,17-22H2,1-6H3
Source PubChem
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InChI Key

FTLDJPRFCGDUFH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2
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Molecular Formula

C28H41N3O3
Record name OXETHAZAINE
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Related CAS

13930-31-9 (hydrochloride)
Record name Oxethazaine [USAN:JAN]
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DSSTOX Substance ID

DTXSID0025818
Record name Oxethazaine
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Molecular Weight

467.6 g/mol
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Physical Description

Oxethazaine is a white powder. (NTP, 1992)
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), <0.1 g/100 ml at 23 ºC
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Mechanism of Action

Oxetacaine inhibits gastric acid secretion by suppressing gastrin secretion. Moreover, oxetacaine exerts a local anesthetic effect on the gastric mucosa. This potent local anesthetic effect of oxetacaine may be explained by its unique chemical characteristics in which, as a weak base, it is relatively non-ionized in acidic solutions whereas its hydrochloride salt is soluble in organic solvents and it can penetrate cell membranes. Oxetacaine diminishes the conduction of sensory nerve impulses near the application site which in order reduces the permeability of the cell membrane to sodium ions. This activity is performed by the incorporation of the unionized form into the cell membrane.
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CAS No.

126-27-2
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Melting Point

219 to 220 °F (NTP, 1992), 100-101 ºC
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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